N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(4-acetylphenoxy)acetamide
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Description
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(4-acetylphenoxy)acetamide, also known as IPAA, is a chemical compound that has shown potential in scientific research applications. IPAA belongs to the class of kinase inhibitors and has been studied for its effects on various cellular pathways.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Antimicrobial and Antifungal Activities
Compounds structurally similar to N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(4-acetylphenoxy)acetamide have been reported to possess significant antimicrobial and antifungal activities. A study on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-Chloro-6-ethoxy-4-acetylpyridine, revealed that these compounds exhibited good antibacterial and antifungal activities, comparable to reference drugs (Aisha Hossan et al., 2012).
Molecular Docking and Geometry Optimization
The advancement in computational tools allows for detailed analysis and optimization of compounds for targeted biological activities. The study on an indole acetamide derivative demonstrated the use of molecular docking to confirm anti-inflammatory activity, geometry optimization, and interaction energy studies, providing insights into the compound's stability and interaction with biological targets (F. H. Al-Ostoot et al., 2020).
properties
IUPAC Name |
2-(4-acetylphenoxy)-N-(6-indol-1-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15(27)16-6-8-18(9-7-16)29-13-22(28)25-20-12-21(24-14-23-20)26-11-10-17-4-2-3-5-19(17)26/h2-12,14H,13H2,1H3,(H,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXZNLGUFJCKOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(4-acetylphenoxy)acetamide |
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